![molecular formula C18H21N5O3S B2984028 N-(1-cyanocyclopentyl)-3-{methyl[(1H-pyrazol-3-yl)methyl]sulfamoyl}benzamide CAS No. 2094391-37-2](/img/structure/B2984028.png)
N-(1-cyanocyclopentyl)-3-{methyl[(1H-pyrazol-3-yl)methyl]sulfamoyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyanocyclopentyl)-3-{methyl[(1H-pyrazol-3-yl)methyl]sulfamoyl}benzamide, commonly known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). It was first synthesized in 2003 by Pfizer and has since been extensively studied for its potential therapeutic applications in various diseases.
Mechanism of Action
CP-690,550 selectively inhibits N-(1-cyanocyclopentyl)-3-{methyl[(1H-pyrazol-3-yl)methyl]sulfamoyl}benzamide, a member of the JAK family of tyrosine kinases that plays a key role in the signaling pathways of various cytokines involved in immune responses. By inhibiting N-(1-cyanocyclopentyl)-3-{methyl[(1H-pyrazol-3-yl)methyl]sulfamoyl}benzamide, CP-690,550 blocks the downstream signaling pathways of cytokines such as interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21, which are involved in T-cell activation and proliferation.
Biochemical and Physiological Effects:
CP-690,550 has been shown to reduce inflammation and prevent tissue damage in various preclinical and clinical studies. It has also been shown to reduce the number of T-cells in the blood and lymph nodes of patients with rheumatoid arthritis, indicating its effectiveness in inhibiting T-cell activation and proliferation.
Advantages and Limitations for Lab Experiments
One of the main advantages of CP-690,550 is its selectivity for N-(1-cyanocyclopentyl)-3-{methyl[(1H-pyrazol-3-yl)methyl]sulfamoyl}benzamide, which reduces the risk of off-target effects. However, its effectiveness in inhibiting T-cell activation and proliferation may also lead to immunosuppression, which can increase the risk of infections. Furthermore, CP-690,550 has a relatively short half-life, which may limit its effectiveness in chronic diseases.
Future Directions
Future research on CP-690,550 could focus on its potential applications in other diseases, such as lupus, asthma, and cancer. It could also investigate the development of more potent and selective N-(1-cyanocyclopentyl)-3-{methyl[(1H-pyrazol-3-yl)methyl]sulfamoyl}benzamide inhibitors with longer half-lives and fewer side effects. Additionally, research could explore the potential use of CP-690,550 in combination with other drugs to enhance its therapeutic effects.
Synthesis Methods
The synthesis of CP-690,550 involves several steps, starting with the reaction of 1-cyanocyclopentene with 2-methyl-2-propen-1-ol to form the corresponding alcohol. This is followed by the reaction of the alcohol with 3-(methylsulfamoyl)benzoic acid to form the sulfonamide intermediate. The final step involves the reaction of the sulfonamide intermediate with 1-(3-chlorophenyl)ethanone in the presence of a base to yield CP-690,550.
Scientific Research Applications
CP-690,550 has been extensively studied for its potential therapeutic applications in various diseases, including rheumatoid arthritis, psoriasis, inflammatory bowel disease, and multiple sclerosis. It has been shown to be effective in reducing inflammation and preventing tissue damage in these diseases.
properties
IUPAC Name |
N-(1-cyanocyclopentyl)-3-[methyl(1H-pyrazol-5-ylmethyl)sulfamoyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O3S/c1-23(12-15-7-10-20-22-15)27(25,26)16-6-4-5-14(11-16)17(24)21-18(13-19)8-2-3-9-18/h4-7,10-11H,2-3,8-9,12H2,1H3,(H,20,22)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAOFCYOKXAWFSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=NN1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3(CCCC3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.